
ICI-118,551
概要
説明
β2サブタイプに、β1またはβ3などの他のβアドレナリン受容体のサブタイプよりも少なくとも100倍高い親和性で結合します 。この化合物は主に、β2アドレナリン受容体とその関連経路を研究するための科学研究で使用されています。
準備方法
ゼニドロール (塩酸塩) の合成は、ベース化合物であるゼニドロールの調製とその後の塩酸塩への変換を含むいくつかのステップを伴います。合成経路は通常、特定の前駆体を制御された条件下で反応させて目的の生成物を生成することを伴います。 工業的な生産方法では、通常、大規模な化学反応器と精製プロセスが用いられ、高純度と収率が確保されます .
化学反応の分析
Key Reaction Steps:
-
Precursor Preparation : The des-isopropyl precursor, (±)-1-[2,3-(dihydro-7-methyl-1H-inden-4-yl)oxy]-3-amino-2-butanol, is treated with [2-¹¹C]acetone.
-
Reductive Alkylation : The precursor undergoes reductive N-alkylation with [2-¹¹C]acetone in the presence of sodium cyanoborohydride (NaBH₃CN) to form the radiolabeled product .
Reaction Parameters:
Parameter | Value |
---|---|
Radiochemical Yield | 15 ± 5% (non-decay corrected) |
Radiochemical Purity | >98% |
Specific Radioactivity | 2.5 ± 0.5 Ci/μmol |
Reaction Time | 30 minutes |
This method ensures high radiochemical purity and sufficient yield for PET applications, enabling in vivo studies of β₂-adrenergic receptors in lungs and heart tissue .
Radiolabeling Mechanism
The radiolabeling process utilizes carbon-11 (t₁/₂ = 20.4 min) to tag the isopropylamino group. The reaction proceeds via:
This mechanism highlights the compound’s compatibility with isotopic labeling for biomedical imaging .
Chemical Stability and Solubility
ICI-118,551 hydrochloride (CAS 72795-01-8) exhibits the following properties:
Structural Data:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₇NO₂·HCl |
SMILES | CC1=C(CCC2)C2=C(OCC@HC@HNC(C)C)C=C1.Cl |
Molecular Weight | 313.87 g/mol |
Inverse Agonist Activity and Receptor Interactions
Though not a direct chemical reaction, this compound’s non-competitive antagonism at β₂-adrenergic receptors involves conformational changes in the receptor structure. Studies show:
-
Mechanism : Binds to a distinct receptor state (R′) to suppress constitutive activity, reducing basal cyclic AMP levels .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) confirms ≥98% purity, with retention times and spectral data used to validate synthetic batches .
科学的研究の応用
Anticancer Properties
Mechanism of Action:
ICI-118,551 has demonstrated the ability to induce apoptosis in hemangioblastoma cells, particularly in Von Hippel-Lindau (VHL) disease contexts. It impairs the nuclear internalization of hypoxia-inducible factor 1-alpha (HIF-1α), leading to decreased activation of HIF-target genes and inhibition of angiogenesis .
Case Study:
In a study focusing on VHL-derived central nervous system hemangioblastoma primary cultures, treatment with this compound significantly reduced cell viability and angiogenic processes. The drug's effectiveness at concentrations as low as 100 μM highlights its potential as a therapeutic agent for HIF-related diseases .
Cardiovascular Applications
Vasodilation Effects:
Recent findings indicate that this compound enhances endothelial function by potentiating intermediate-conductance calcium-activated potassium channel (IKCa) activity. This effect leads to increased vasodilation in rat mesenteric arteries, suggesting a role in managing hypertension and improving vascular health .
Research Findings:
A study revealed that this compound selectively increases IKCa-mediated relaxations without reversing the effects of other β2-adrenergic agonists like salbutamol or propranolol. This unique mechanism positions this compound as a valuable tool in cardiovascular pharmacology .
Neuroprotective Effects
Neuroprotection Research:
this compound has been evaluated for its neuroprotective properties in models of ischemic stroke. It was part of a pharmacological screening approach that identified compounds with potential neuroprotective effects against neuronal injury caused by oxygen-glucose deprivation .
Mechanism Insights:
The compound's ability to modulate intracellular calcium levels may play a crucial role in its neuroprotective effects. By enhancing endothelial function and reducing oxidative stress, this compound could provide therapeutic benefits in neurodegenerative disorders .
Pharmacological Characterization
Selectivity and Binding Affinity:
this compound exhibits high selectivity for the β2-adrenoceptor with Ki values of 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity underpins its therapeutic applications and minimizes off-target effects.
In Vivo Studies:
Clinical trials have shown that doses of this compound do not significantly alter resting heart rate or blood pressure but effectively reduce exercise tachycardia at lower doses (less than 40 mg) . These findings support its use in clinical settings where modulation of heart rate is necessary.
Summary Table of Applications
作用機序
ゼニドロール (塩酸塩) は、β2アドレナリン受容体に選択的に結合することでその効果を発揮します。この結合は、受容体の活性を阻害し、サイクリックAMP (cAMP) のレベルを低下させ、その後の生理学的効果を引き起こします。 この化合物の作用は、β2アドレナリン受容体/G (i/o) タンパク質依存性経路を介して媒介され、内皮における一酸化窒素の産生を促進します 。 このメカニズムは、特に肺動脈における血管弛緩作用にとって重要です .
類似化合物との比較
ゼニドロール (塩酸塩) は、β2アドレナリン受容体に対する高い選択性によりユニークです。類似の化合物には、次のものがあります。
プロプラノロール: β1およびβ2受容体の両方に影響を与える非選択的β遮断薬。
アテノロール: β1アドレナリン受容体の選択的拮抗薬。
ICI-118,551: ゼニドロール (塩酸塩) のベース化合物で、β2アドレナリン受容体を選択的に標的とする
ゼニドロール (塩酸塩) は、β2アドレナリン受容体に対する高い親和性と選択性を持ち、研究や潜在的な治療的用途において貴重なツールとなっています。
生物活性
ICI-118,551 is a selective β2-adrenergic receptor antagonist that has garnered attention for its diverse biological activities, particularly in pharmacology and therapeutic applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
This compound functions primarily as an inverse agonist at the β2-adrenergic receptor, exhibiting a high selectivity with a value of approximately 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity allows this compound to effectively inhibit adenylate cyclase activity in various tissues, demonstrating its potential in modulating physiological responses.
1. Ocular Hypotensive Agent
Research indicates that this compound can significantly lower intraocular pressure (IOP) when applied topically. In studies involving unanaesthetized rabbits, the compound demonstrated a dose-dependent reduction in IOP, making it a candidate for treating conditions like glaucoma .
2. Anti-Cancer Properties
Recent studies have highlighted the compound's role in oncology. This compound has been shown to decrease cell viability in hemangioblastomas by inducing apoptosis and impairing the nuclear internalization of HIF-1α, which is crucial for tumor-related angiogenesis . The following table summarizes the effects of this compound on hemangioblastoma cells:
Treatment | Cell Viability (%) | Apoptosis Induction | HIF-1α Internalization |
---|---|---|---|
Control | 100 | 0 | Normal |
This compound (100 µM) | 40-45 | Significant | Impaired |
3. Cognitive Effects in Alzheimer’s Disease
In animal models of Alzheimer's disease (AD), administration of this compound exacerbated cognitive deficits and increased amyloid-beta levels. This suggests that while it may have therapeutic potential in other areas, its effects on cognitive function require careful consideration .
Case Studies
Case Study 1: Hemangioblastoma Treatment
A study involving primary cultures of VHL-derived hemangioblastomas demonstrated that treatment with this compound resulted in a significant upregulation of pro-apoptotic genes such as BAX and Caspase 9. The increase in caspase activity indicates a robust apoptotic response to the treatment .
Case Study 2: Ocular Pressure Management
In another study focused on ocular applications, this compound was administered to rabbits to assess its efficacy as an ocular hypotensive agent. The results showed a consistent decrease in IOP across various dosages without significant cardiovascular side effects .
Research Findings
The following summarizes key findings from recent research on this compound:
特性
CAS番号 |
72795-26-7 |
---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC名 |
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |
InChIキー |
VFIDUCMKNJIJTO-CJNGLKHVSA-N |
SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
異性体SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |
正規SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。